Clemastine

Description

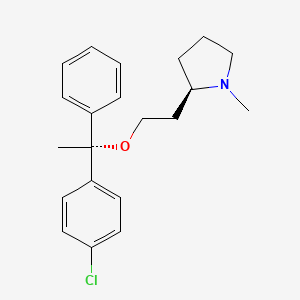

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNUSGIPVFPVBX-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022832 | |

| Record name | Clemastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clemastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (hydrogen fumarate formulation), 4.05e-04 g/L | |

| Record name | Clemastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clemastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15686-51-8 | |

| Record name | Clemastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemastine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clemastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clemastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEMASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QN29S1ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clemastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C (hydrogen fumarate formulation) | |

| Record name | Clemastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clemastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pro-Remyelinating Effects of Clemastine: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine, a first-generation antihistamine, has emerged as a promising agent for promoting remyelination in the central nervous system (CNS). This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's effects on oligodendrocyte precursor cell (OPC) differentiation and subsequent myelin sheath formation. We delve into the core signaling pathways, present quantitative data from seminal preclinical and clinical studies, and outline the key experimental methodologies used to elucidate its mode of action. This guide is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for demyelinating diseases such as multiple sclerosis.

Core Mechanism: M1 Muscarinic Acetylcholine Receptor Antagonism

The principal mechanism by which this compound promotes remyelination is through its action as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1).[1][2] In the context of demyelinating diseases, the activation of CHRM1 on oligodendrocyte precursor cells (OPCs) is inhibitory to their differentiation into mature, myelinating oligodendrocytes. By blocking this receptor, this compound effectively removes this inhibitory signal, thereby facilitating the maturation of OPCs and subsequent remyelination of denuded axons.[1][2]

Key Signaling Pathways Modulated by this compound

This compound instigates a cascade of downstream signaling events following M1 receptor antagonism, and also influences other cellular pathways that collectively contribute to a pro-remyelinating environment.

Extracellular Signal-Regulated Kinase (ERK) Pathway

A significant body of evidence points to the activation of the ERK1/2 signaling pathway as a critical downstream effect of this compound's M1 receptor blockade.[3] The phosphorylation and activation of ERK1/2 are essential for the lineage progression of OPCs to mature oligodendrocytes. Studies have demonstrated that this compound treatment leads to an increased phosphorylation of ERK1/2, which in turn promotes the expression of key transcription factors, such as Myelin Regulatory Factor (Myrf) and Olig2, that are indispensable for myelination. Inhibition of the ERK1/2 pathway has been shown to abrogate the pro-differentiation effects of this compound.

Modulation of Inflammatory and Stress Pathways

This compound also exerts its effects by modulating inflammatory and cellular stress pathways that can be detrimental to remyelination.

-

p38 MAPK/NLRP3 Inflammasome Pathway: In microglia, the brain's resident immune cells, this compound has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition leads to the downregulation of the NLRP3 inflammasome, a key component of the innate immune response that, when overactive, contributes to a pro-inflammatory environment that hinders OPC differentiation. By suppressing this pathway, this compound helps to create a more permissive environment for remyelination.

-

Gsta4/4-HNE Pathway: this compound has been found to activate the Glutathione S-transferase alpha 4 (Gsta4)/4-hydroxynonenal (4-HNE) pathway. Gsta4 is an enzyme that plays a role in detoxification and cellular protection against oxidative stress. Its activation by this compound is thought to protect differentiating oligodendrocytes from apoptosis, thereby enhancing their survival and capacity for myelination.

Other Implicated Mechanisms

Several other molecular mechanisms have been identified that contribute to this compound's pro-remyelinating effects:

-

F3/Contactin-1/Notch-1 Signaling: In the context of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, this compound has been shown to activate F3/Contactin-1, which promotes a non-canonical Notch-1 signaling pathway favorable for oligodendrocyte maturation.

-

NMDA Receptor Modulation: this compound has been reported to alter the membrane properties of OPCs, inducing a state rich in N-methyl-D-aspartate (NMDA) receptors. This modulation may enhance the ability of OPCs to respond to neuronal activity, a known promoter of myelination.

-

Epigenetic Regulation: this compound has been shown to enhance the activity of H3K9 histone methyltransferases in oligodendrocytes. This epigenetic modification is associated with chromatin compaction, a process that is important for the progression of OPCs through their differentiation program.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in promoting remyelination has been quantified in a variety of preclinical models and in a key clinical trial.

Table 1: Quantitative Outcomes in Preclinical Models

| Model | This compound Dosage | Key Quantitative Findings | Reference(s) |

| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg/day (oral) | Significantly decreased clinical severity of EAE. Preserved myelin staining intensity and prevented axon loss in the spinal cord. | |

| Cuprizone-Induced Demyelination | 10 mg/kg/day (oral) | Enhanced myelin repair in the corpus callosum, cortex, and hippocampus. Increased number of mature (APC-positive) oligodendrocytes. | |

| Social Isolation-Induced Myelin Deficits | Not specified | Reversed thinner myelin (g-ratio of 0.882 in vehicle-treated vs. 0.854 in this compound-treated, p < 0.0001). | |

| Neonatal Hypoxia-Ischemia | 10 mg/kg (intraperitoneal) | Significant increase in the number of Olig2-positive cells. | |

| Spinal Cord Injury (SCI) | Not specified | Increased number of CC1-positive mature oligodendrocytes. |

Table 2: Quantitative Outcomes from the ReBUILD Clinical Trial

| Trial | This compound Dosage | Primary Outcome | Key Quantitative Finding | Reference(s) |

| ReBUILD (NCT02040298) | 5.36 mg (oral, twice daily) | Shortening of P100 latency delay on full-field, pattern-reversal visual-evoked potentials (VEPs). | Reduced latency delay by 1.7 ms/eye (95% CI 0.5–2.9; p=0.0048) in the crossover model. A post-hoc delayed-start model showed a 3.2 ms reduction per eye. |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of standard and advanced experimental techniques.

In Vitro and Ex Vivo Assays

-

Oligodendrocyte Precursor Cell (OPC) Culture: Primary OPCs are isolated from rodent brains and cultured in vitro. These cultures are used to assess the direct effects of this compound on OPC differentiation by treating the cells with varying concentrations of the drug. Differentiation is typically quantified by immunocytochemistry for markers of mature oligodendrocytes.

-

Western Blotting: This technique is used to quantify the expression levels of specific proteins in cell lysates or tissue homogenates. For example, western blotting has been instrumental in demonstrating the increased phosphorylation of ERK1/2 and the upregulation of myelin proteins like Myelin Basic Protein (MBP) following this compound treatment.

-

Immunofluorescence Staining: This method is used to visualize the localization and expression of specific proteins within cells and tissues. In the context of this compound research, immunofluorescence is widely used to identify and quantify different cell types in the oligodendrocyte lineage (e.g., NG2-positive OPCs, Olig2-positive oligodendrocyte lineage cells, and CC1 or MBP-positive mature oligodendrocytes).

In Vivo Animal Models

-

Experimental Autoimmune Encephalomyelitis (EAE): This is a widely used mouse model of multiple sclerosis where an autoimmune response is induced against myelin components. This compound's efficacy in this model is assessed by monitoring clinical scores (e.g., paralysis), and by post-mortem histological analysis of the spinal cord to quantify demyelination, remyelination, and axonal integrity.

-

Cuprizone-Induced Demyelination: This model involves feeding mice a diet containing cuprizone, a copper chelator that induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. This model is useful for studying remyelination in the absence of a significant inflammatory infiltrate. This compound's effects are evaluated by histological and immunohistochemical analysis of brain sections.

Clinical Trials

-

Visual Evoked Potentials (VEP): VEPs are a non-invasive electrophysiological method used to measure the time it takes for a visual stimulus to travel from the eye to the visual cortex. In demyelinating conditions, this latency is prolonged due to slowed nerve conduction. The ReBUILD trial used the change in VEP P100 latency as its primary outcome measure to assess the efficacy of this compound in promoting remyelination of the optic nerve.

Conclusion

This compound promotes remyelination primarily through the antagonism of the M1 muscarinic acetylcholine receptor on oligodendrocyte precursor cells. This action triggers a cascade of downstream events, most notably the activation of the ERK1/2 signaling pathway, which is crucial for OPC differentiation. Furthermore, this compound's ability to modulate inflammatory and cellular stress pathways contributes to a more favorable environment for myelin repair. The quantitative data from both preclinical models and human clinical trials provide compelling evidence for its pro-remyelinating effects. The experimental methodologies outlined herein have been pivotal in unraveling these complex mechanisms and will continue to be essential for the development of the next generation of remyelinating therapies.

References

- 1. Neuroprotective Effect of this compound Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The potential of repurposing this compound to promote remyelination [frontiersin.org]

Pharmacological Profile of Clemastine for CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clemastine, a first-generation histamine H1 receptor antagonist with significant anticholinergic properties, has emerged as a promising agent for the treatment of Central Nervous System (CNS) disorders, primarily due to its potential to promote remyelination. Originally approved for allergic conditions, its ability to cross the blood-brain barrier and modulate neural cell function has opened new avenues for therapeutic development in diseases characterized by demyelination and neuroinflammation, such as multiple sclerosis and Alzheimer's disease. This document provides a comprehensive technical overview of this compound's pharmacological profile, including its mechanism of action, receptor binding affinities, pharmacokinetic properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visual pathways are provided to support further research and development efforts.

Mechanism of Action

This compound exerts its effects in the CNS through a multi-faceted mechanism of action, primarily involving antagonism of histamine H1 and muscarinic acetylcholine receptors.[1][2] Its therapeutic potential in CNS disorders, however, is most strongly linked to its effects on oligodendrocyte lineage cells.[3]

-

Histamine H1 Receptor Antagonism: As a first-generation antihistamine, this compound competitively and selectively blocks H1 receptors in the brain, contributing to its sedative side effects.[4][5]

-

Muscarinic Receptor Antagonism: this compound exhibits potent anticholinergic activity. Its antagonism of the M1 muscarinic acetylcholine receptor (CHRM1) on oligodendrocyte progenitor cells (OPCs) is a key mechanism underlying its pro-myelinating effects.

-

Promotion of Oligodendrocyte Differentiation: By acting on M1 receptors, this compound has been shown to stimulate the differentiation of OPCs into mature, myelin-producing oligodendrocytes. This action is mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.

-

Anti-inflammatory and Neuroprotective Effects: this compound has been observed to inhibit microglia-induced neuroinflammation. In preclinical models of Alzheimer's disease, it has been shown to reduce amyloid-β (Aβ) deposition, rescue cognitive deficits, and prevent the senescence of OPCs.

Quantitative Pharmacological Data

Table 1: Receptor and Channel Binding Affinities of this compound

| Target | Species | Assay Type | Value Type | Value | Notes |

| Muscarinic M1 Receptor | Human | Radioligand Binding ([3H]-QNB) | pKi | 7.7 | Equivalent to a Ki of ~19.95 nM. |

| Muscarinic M3 Receptor | Human | Radioligand Binding ([3H]-NMS) | pKi | 8.08 | Equivalent to a Ki of ~8.25 nM. |

| hERG K+ Channel | - | Electrophysiology | IC50 | 12 nM | Potent off-target inhibition, though clinical QT prolongation is not commonly reported. |

| P2X7 Receptor | Human | Electrophysiology / Ca2+ influx | - | - | Acts as a positive allosteric modulator, sensitizing the receptor to ATP. |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | Value | Unit | Population |

| Bioavailability | 39.2 ± 12.4 | % | Healthy Male Volunteers |

| Tmax (Time to Peak Concentration) | 4.77 ± 2.26 | hours | Healthy Male Volunteers |

| Cmax (Peak Concentration) | 0.577 ± 0.252 | ng/mL per mg dose | Healthy Male Volunteers |

| Terminal Elimination Half-life (t½) | 21.3 ± 11.6 | hours | Healthy Male Volunteers |

| Volume of Distribution (Vd) | 799 ± 315 | L | Healthy Male Volunteers |

| Primary Route of Elimination | - | - | Urinary Excretion |

Evidence in CNS Disorders

Multiple Sclerosis (MS)

This compound has been most extensively studied as a potential remyelinating therapy for MS.

-

ReBUILD Trial: A landmark phase II, double-blind, crossover trial (NCT02040298) demonstrated that this compound fumarate (5.36 mg twice daily) met its primary endpoint, showing a statistically significant reduction in the latency delay of visual evoked potentials (VEP), a functional measure of myelin integrity. This was the first randomized controlled trial to show evidence of a remyelinating drug's efficacy for chronic demyelinating injury in MS.

-

TRAP-MS Trial: In contrast, the this compound arm of the TRAP-MS trial (NCT03109288), which included patients with progressive MS, was halted. New data revealed that this compound was associated with an accelerated accumulation of disability in a subset of patients. Mechanistic studies suggest this may be due to the potentiation of P2X7 signaling and the induction of pyroptosis, an inflammatory form of cell death, in oligodendrocytes and microglia.

Table 3: Summary of Key Clinical Trial Outcomes for this compound in MS

| Trial | Phase | Population | Intervention | Primary Outcome | Key Quantitative Result |

| ReBUILD (NCT02040298) | II | 50 patients with relapsing MS and chronic optic neuropathy | This compound Fumarate (5.36 mg BID) vs. Placebo (crossover design) | Shortening of P100 latency delay on VEP | Reduced latency delay by 1.7 ms/eye (95% CI 0.5–2.9; p=0.0048) |

| TRAP-MS (NCT03109288) | I/II | 9 patients with progressive MS (this compound arm) | This compound Fumarate (8 mg daily) | Safety and CSF remyelination signature | Arm halted; 3 of 9 patients showed disability progression >5x faster than baseline (p=0.00015) |

Alzheimer's Disease (AD) and Other Disorders

Preclinical evidence suggests a potential role for this compound in other CNS disorders.

-

Alzheimer's Disease: In APP/PS1 mouse models of AD, chronic this compound treatment has been shown to reduce Aβ plaque load, rescue short-term memory deficits, and enhance the density of OPCs and oligodendrocytes, partly by preventing OPC senescence.

-

Spinal Cord Injury (SCI): In rat models of SCI, this compound treatment preserves myelin integrity, improves functional recovery, and promotes OPC differentiation.

Visualizations: Pathways and Workflows

Caption: this compound antagonizes the M1 muscarinic receptor, leading to ERK1/2 activation and promoting OPC differentiation.

Caption: Experimental workflow for evaluating this compound's efficacy in the EAE mouse model of multiple sclerosis.

Caption: Logical relationship of this compound's dual mechanisms and divergent outcomes in different MS subtypes.

Detailed Experimental Protocols

Protocol: In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

-

Cell Culture: Isolate OPCs from P2-P3 rodent pup cortices. Plate cells onto polyethleneimine (PEI) and laminin-coated 96-well plates in a defined OPC proliferation medium containing growth factors such as PDGF-AA and FGF-basic.

-

Differentiation Induction: After 7 days in vitro (DIV), switch the medium to an OL differentiation medium, which typically involves the withdrawal of mitogens.

-

Treatment: Add this compound (e.g., 1 µM final concentration) or a vehicle control (e.g., DMSO) to the differentiation medium. Culture the cells for an additional 7 days, performing a half-media exchange with fresh medium and compound daily.

-

Immunocytochemistry: At DIV 14, fix the cells with 4% paraformaldehyde. Permeabilize and block non-specific binding.

-

Staining and Analysis: Incubate with primary antibodies against markers for mature oligodendrocytes (e.g., Myelin Basic Protein, MBP) and oligodendrocyte lineage cells (e.g., Olig2). Follow with fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Quantification: Acquire images using high-content microscopy and quantify the percentage of MBP-positive cells relative to the total number of Olig2-positive cells to determine the extent of differentiation.

Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

-

Animals: Use 8-10 week old female C57BL/6 mice.

-

EAE Induction: Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. Anesthetize mice and administer a subcutaneous injection of the emulsion. Administer intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization.

-

Treatment Regimen: Beginning on day 3 post-immunization, administer this compound (e.g., 10-40 mg/kg) or vehicle (e.g., saline) via intraperitoneal injection daily for 21 days.

-

Clinical Assessment: Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hindlimb weakness, 3 = hindlimb paralysis, etc.).

-

Endpoint Analysis: At day 21, euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

-

Histology: Dissect the spinal cords, process for paraffin embedding, and section. Perform Luxol Fast Blue (LFB) staining to assess the degree of demyelination.

-

Biochemical Analysis: Homogenize brain tissue to quantify Myelin Basic Protein (MBP) levels via Western blot or ELISA, and MBP mRNA levels via qPCR.

Protocol: ReBUILD Clinical Trial (NCT02040298) Methodology

-

Study Design: A single-center, 150-day, double-blind, randomized, placebo-controlled, crossover trial.

-

Participants: 50 patients with relapsing forms of multiple sclerosis, disease duration of less than 15 years, and evidence of chronic demyelinating optic neuropathy (VEP P100 latency > 118 ms in at least one eye).

-

Randomization and Intervention: Patients were randomized 1:1 into two groups:

-

Group 1 (n=25): Received this compound fumarate (5.36 mg, orally, twice daily) for 90 days, followed by placebo for 60 days.

-

Group 2 (n=25): Received placebo for 90 days, followed by this compound fumarate (5.36 mg, orally, twice daily) for 60 days.

-

-

Primary Outcome Measure: The primary endpoint was the change in P100 latency delay as measured by full-field, pattern-reversal visual-evoked potentials (VEP). VEPs were conducted at baseline and at the end of each treatment period.

-

Secondary Outcome Measures: Included assessments of low-contrast letter acuity, MRI scans, and optical coherence tomography (OCT).

-

Safety and Tolerability: Assessed through the reporting of adverse events, with a particular focus on fatigue.

-

Statistical Analysis: The primary efficacy analysis was performed on an intention-to-treat basis using a crossover model to evaluate the difference in VEP latency change between the this compound and placebo periods.

Adverse Effects and Drug Interactions

-

Common CNS Side Effects: The most frequently reported adverse effects are consistent with this compound's first-generation antihistamine and anticholinergic profile. These include sedation, drowsiness, fatigue, dizziness, and disturbed coordination.

-

Anticholinergic Side Effects: Dry mouth, blurred vision, constipation, and urinary retention are also common.

-

Serious Adverse Events: While generally well-tolerated, the TRAP-MS trial highlighted a significant safety concern in patients with progressive MS, where this compound was associated with accelerated disability accumulation.

-

Drug Interactions: this compound has additive CNS depressant effects when co-administered with alcohol, opioids, sedatives, or hypnotics. Its anticholinergic effects can be intensified by concomitant use with MAO inhibitors or other anticholinergic drugs.

Conclusion and Future Directions

This compound presents a paradoxical pharmacological profile for CNS disorders. Its established pro-myelinating effects, mediated through M1 receptor antagonism on OPCs, offer a tangible therapeutic strategy for diseases like relapsing MS and potentially Alzheimer's disease. The positive results from the ReBUILD trial provide a strong rationale for developing more selective M1 antagonists that lack the sedative and other off-target effects of this compound.

However, the concerning safety signals from the TRAP-MS trial in a progressive MS population underscore the complexity of CNS pharmacology. The finding that this compound may enhance pyroptosis via P2X7 modulation in an already inflammatory environment highlights the critical need to stratify patient populations and understand the underlying disease state when considering such therapies.

Future research should focus on:

-

Developing highly selective M1 receptor antagonists to maximize pro-myelinating efficacy while minimizing off-target side effects.

-

Elucidating the precise mechanisms by which this compound exacerbates disability in progressive MS to identify biomarkers that could predict patient response or risk.

-

Conducting further preclinical studies in a range of neurodegenerative and neuroinflammatory models to better define the therapeutic window and appropriate target indications for this compound and related compounds.

References

- 1. This compound: Package Insert / Prescribing Information [drugs.com]

- 2. droracle.ai [droracle.ai]

- 3. Pro-myelinating this compound administration improves recording performance of chronically implanted microelectrodes and nearby neuronal health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

Clemastine's Role in Oligodendrocyte Precursor Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine, a first-generation antihistamine, has emerged as a promising agent for promoting remyelination in the central nervous system (CNS). Its primary mechanism of action involves the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1), which leads to the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the role of this compound in OPC differentiation. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neurodegenerative diseases and regenerative medicine.

Introduction

Oligodendrocytes are the myelinating cells of the CNS, and their proper function is essential for rapid saltatory conduction of nerve impulses. In demyelinating diseases such as multiple sclerosis (MS), the loss of oligodendrocytes and the subsequent destruction of the myelin sheath lead to severe neurological deficits. While current MS therapies primarily focus on modulating the immune system, there is a significant unmet need for treatments that promote myelin repair.

Oligodendrocyte precursor cells (OPCs) are a resident population of progenitor cells in the adult CNS that can differentiate into mature oligodendrocytes to replace those lost to injury or disease. However, in many demyelinating conditions, OPC differentiation is impaired, leading to a failure of remyelination. This compound has been identified as a potent promoter of OPC differentiation and has shown therapeutic potential in various preclinical models of demyelination and in clinical trials for MS.[1][2]

Mechanism of Action: Targeting the M1 Muscarinic Receptor

This compound's pro-myelinating effects are primarily attributed to its function as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1).[3][4] CHRM1 is expressed on OPCs and acts as a negative regulator of their differentiation. By blocking the activity of this receptor, this compound relieves this inhibition and allows OPCs to proceed toward maturation.

The binding affinity of this compound for the human M1 muscarinic receptor has been determined through competitive binding assays, with a reported Ki (inhibition constant) of 4.6 nM.[3] This high affinity underscores its potency as an M1 receptor antagonist.

Signaling Pathways in this compound-Mediated OPC Differentiation

The antagonism of CHRM1 by this compound initiates a downstream signaling cascade that ultimately promotes the expression of key transcription factors required for oligodendrocyte differentiation and myelination. The primary pathway implicated is the Extracellular signal-regulated kinase (ERK) pathway.

The ERK1/2 Signaling Pathway

Upon this compound binding to and inhibiting the M1 muscarinic receptor on OPCs, there is an observed increase in the phosphorylation of ERK1/2 (p-ERK1/2), indicating its activation. Activated ERK1/2 then translocates to the nucleus, where it influences the expression of critical transcription factors for oligodendrocyte lineage progression.

Key Transcription Factors: Myrf and Olig2

Two key transcription factors downstream of the ERK1/2 pathway that are upregulated by this compound treatment are Myelin Regulatory Factor (Myrf) and Oligodendrocyte Transcription Factor 2 (Olig2).

-

Myrf: A master regulator of oligodendrocyte differentiation and myelination.

-

Olig2: Essential for the specification of the oligodendrocyte lineage.

The increased expression of Myrf and Olig2 drives the differentiation of OPCs into mature oligodendrocytes capable of producing myelin.

Quantitative Data on this compound's Efficacy

The pro-differentiating effect of this compound on OPCs has been quantified in numerous preclinical and clinical studies. This section summarizes key quantitative findings.

Preclinical In Vivo Data: Spinal Cord Injury (SCI) Model

Studies using a rat model of SCI have provided significant quantitative evidence for this compound's efficacy in promoting OPC differentiation and myelination.

Table 1: Effect of this compound on OPC and Mature Oligodendrocyte Markers in a Rat SCI Model (14 days post-injury)

| Marker | Method | Treatment Group | Change vs. Vehicle | p-value | Reference |

| NG2+ cells (OPCs) | Immunofluorescence | This compound (10 mg/kg) | ↓ | <0.0001 | |

| MBP Density (Mature Myelin) | Immunofluorescence | This compound (10 mg/kg) | ↑ | <0.0001 | |

| NG2 Protein | Western Blot | This compound (10 mg/kg) | ↓ | <0.05 | |

| MBP Protein | Western Blot | This compound (10 mg/kg) | ↑ | <0.05 |

Table 2: Effect of this compound on Signaling Molecules and Transcription Factors in a Rat SCI Model (14 days post-injury)

| Molecule | Method | Treatment Group | Change vs. Vehicle | p-value | Reference |

| p-ERK1/2 | Western Blot | This compound (10 mg/kg) | ↑ | <0.0001 | |

| Myrf mRNA | qRT-PCR | This compound (10 mg/kg) | ↑ | =0.0003 | |

| Olig2 mRNA | qRT-PCR | This compound (10 mg/kg) | ↑ | =0.0003 | |

| Myrf Protein | Western Blot | This compound (10 mg/kg) | ↑ | =0.0001 | |

| Olig2 Protein | Western Blot | This compound (10 mg/kg) | ↑ | <0.0001 |

Preclinical In Vivo Data: Cuprizone-Induced Demyelination Model

In the cuprizone mouse model, which induces widespread demyelination, this compound treatment has been shown to enhance remyelination.

Table 3: Effect of this compound in the Cuprizone Mouse Model

| Outcome Measure | Treatment Group | Observation | Reference |

| Mature Oligodendrocytes (APC-positive) | This compound (10 mg/kg/day for 3 weeks) | Increased in demyelinated regions | |

| Myelin Basic Protein (MBP) | This compound (10 mg/kg/day for 3 weeks) | Increased in demyelinated regions | |

| Remyelination | This compound (10 mg/kg/day for 3 weeks) | Greatly enhanced in cortex and corpus callosum |

Preclinical In Vivo Data: Experimental Autoimmune Encephalomyelitis (EAE) Model

In the EAE mouse model, which mimics the inflammatory demyelination seen in MS, this compound has been shown to reduce disease severity and promote myelin repair.

Table 4: Effect of this compound in the EAE Mouse Model

| Outcome Measure | Treatment Group | Observation | Reference |

| Clinical Severity Score | This compound (10 mg/kg, daily) | Significantly decreased at peak and throughout chronic phase | |

| Myelin Staining Intensity | This compound (10 mg/kg, daily) | Significantly preserved | |

| Axon Loss | This compound (10 mg/kg, daily) | Prevented |

Clinical Trial Data: The ReBUILD Trial

The ReBUILD trial was a randomized, double-blind, placebo-controlled, crossover trial that assessed this compound fumarate as a remyelinating agent in patients with relapsing MS.

Table 5: Key Outcomes of the ReBUILD Clinical Trial

| Outcome Measure | Treatment Group | Result | p-value | Reference |

| Visual Evoked Potential (VEP) P100 Latency Delay | This compound Fumarate (5.36 mg twice daily) | Reduced by 1.7 ms/eye | 0.0048 | |

| Low-Contrast Letter Acuity | This compound Fumarate (5.36 mg twice daily) | Increase of 1.6 letters per eye (post-hoc analysis) | 0.022 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Spinal Cord Injury (SCI) Model and Drug Administration

-

Animal Model: Adult female Sprague-Dawley rats.

-

Injury Induction: A moderate contusion injury is induced at the T10 spinal cord level using an impactor device.

-

Drug Administration: this compound fumarate (10 mg/kg) or vehicle is administered daily via intraperitoneal injection, starting from the day of injury and continuing for 14 days.

Western Blot Analysis for Protein Quantification

-

Tissue Homogenization: Spinal cord tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-MBP, anti-NG2, anti-Myrf, anti-Olig2) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence Staining for Cellular Markers

-

Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The spinal cord is dissected, post-fixed in 4% PFA, and cryoprotected in 30% sucrose.

-

Sectioning: 20 µm thick transverse sections are cut using a cryostat.

-

Antigen Retrieval: Sections are subjected to heat-induced antigen retrieval in citrate buffer (pH 6.0).

-

Blocking and Permeabilization: Sections are blocked and permeabilized in a solution containing normal serum and Triton X-100 for 1 hour.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies (e.g., anti-NG2, anti-MBP) overnight at 4°C.

-

Secondary Antibody Incubation: Sections are washed and incubated with fluorescently labeled secondary antibodies for 2 hours at room temperature.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and sections are mounted with an anti-fade mounting medium.

-

Imaging and Analysis: Images are captured using a confocal microscope, and the number of positive cells or the fluorescence intensity is quantified using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from spinal cord tissue using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

qRT-PCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers for Myrf, Olig2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

-

OPC Isolation and Culture: OPCs are isolated from the cortices of postnatal day 1-3 rat pups and cultured in a defined medium containing growth factors (e.g., PDGF-AA, bFGF) to maintain their progenitor state.

-

Differentiation Induction: To induce differentiation, growth factors are withdrawn from the medium, and cells are treated with this compound at various concentrations.

-

Assessment of Differentiation: After a defined period (e.g., 72 hours), cells are fixed and immunostained for OPC markers (e.g., NG2, A2B5) and mature oligodendrocyte markers (e.g., MBP, O4).

-

Quantification: The percentage of differentiated oligodendrocytes (MBP-positive or O4-positive cells) is determined by counting the number of positive cells relative to the total number of cells (DAPI-positive nuclei).

In Vitro Myelination Assay (Neuron-Oligodendrocyte Co-culture)

-

Neuronal Culture: Primary neurons (e.g., from embryonic rat spinal cord or cerebral cortex) are cultured to establish an axonal network.

-

OPC Co-culture: Purified OPCs are seeded onto the established neuronal culture.

-

Myelination Induction: The co-culture is maintained in a differentiation-promoting medium, with or without this compound.

-

Assessment of Myelination: After several weeks, the cultures are fixed and immunostained for myelin proteins (e.g., MBP) and axonal markers (e.g., neurofilament). The formation of myelin sheaths around axons is visualized and quantified.

Conclusion

This compound represents a significant advancement in the quest for remyelinating therapies. Its well-defined mechanism of action, centered on the antagonism of the M1 muscarinic receptor and subsequent activation of the ERK1/2 signaling pathway, provides a strong rationale for its therapeutic application. The wealth of quantitative data from preclinical models and the positive outcomes of the ReBUILD clinical trial underscore its potential to promote OPC differentiation and myelin repair. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and to screen for novel pro-myelinating compounds. As the field of regenerative neurology continues to evolve, this compound serves as a valuable tool and a benchmark for the development of next-generation remyelinating agents.

References

- 1. Accelerated remyelination during inflammatory demyelination prevents axonal loss and improves functional recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The preferential effect of this compound on F3/Contactin-1/Notch-1 compared to Jagged-1/Notch-1 justifies its remyelinating effect in an experimental model of multiple sclerosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury [frontiersin.org]

Clemastine as a Muscarinic M1 Receptor Antagonist in Glial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine, a first-generation antihistamine, has been identified as a potent modulator of glial cell function, specifically acting as an antagonist at the M1 muscarinic acetylcholine receptor (CHRM1). This antagonism in oligodendrocyte precursor cells (OPCs) has been shown to promote their differentiation into mature, myelinating oligodendrocytes, offering a promising therapeutic avenue for demyelinating diseases. This technical guide provides an in-depth overview of the molecular mechanisms, key quantitative data, and detailed experimental protocols relevant to the study of this compound's effects on glial cells.

Introduction

Oligodendrocytes are the myelin-producing cells of the central nervous system (CNS), and their dysfunction or loss leads to demyelination, a hallmark of diseases such as multiple sclerosis. Regenerative strategies aim to promote the differentiation of resident oligodendrocyte precursor cells (OPCs) to remyelinate damaged axons. This compound has emerged from high-throughput screening as a compound that effectively enhances OPC differentiation[1]. Its primary mechanism of action in this context is the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1), which is expressed on OPCs and acts as a negative regulator of their maturation[2]. By blocking this receptor, this compound initiates a downstream signaling cascade that ultimately leads to the expression of myelin-related proteins and the formation of new myelin sheaths[3][4].

Quantitative Data

The following table summarizes the key quantitative data for this compound's interaction with the M1 muscarinic receptor.

| Parameter | Value | Species | System | Reference |

| Binding Affinity (Ki) | 19.95 nM | Human | Recombinant M1 Receptor | |

| Receptor Occupancy | ~46% at 1 hour, declining to ~20% by 4 hours | Mouse | Brain (in vivo, 10 mg/kg dose) |

Signaling Pathways

The primary signaling pathway initiated by this compound's antagonism of the M1 receptor in OPCs involves the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is a critical regulator of cell differentiation.

Caption: this compound antagonism of M1R promotes OPC differentiation via ERK1/2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on glial cells.

Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation Assay

This protocol describes the isolation and culture of OPCs and their subsequent differentiation induced by this compound.

Caption: Workflow for OPC isolation, culture, and differentiation assay.

Protocol Details:

-

OPC Isolation:

-

Dissect cortices from P1-P7 Sprague-Dawley rat or C57BL/6 mouse pups.

-

Mechanically and enzymatically dissociate the tissue (e.g., using papain and DNase).

-

Plate the mixed glial cell suspension onto poly-D-lysine (PDL)-coated T75 flasks in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS).

-

After 7-10 days in culture, shake the flasks at 200 rpm at 37°C for 18-24 hours to detach microglia and astrocytes, leaving a layer of OPCs.

-

Trypsinize and re-plate the OPCs onto PDL-coated plates in proliferation medium (DMEM/F12, N2 supplement, PDGF-AA, and FGF-2).

-

-

Differentiation Assay:

-

Once OPCs reach 70-80% confluency, replace the proliferation medium with differentiation medium (DMEM/F12, N2 supplement, and T3 thyroid hormone).

-

Treat cells with varying concentrations of this compound (e.g., 100 nM - 1 µM) or vehicle control (e.g., DMSO). A common effective concentration is 500 nM.

-

Incubate for 3-5 days to allow for differentiation.

-

Assess differentiation by immunofluorescence for Myelin Basic Protein (MBP) or by Western blot for myelin proteins.

-

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in response to this compound treatment in OPCs.

Protocol Details:

-

Cell Lysis:

-

Culture OPCs as described above and treat with this compound (e.g., 500 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-PAGE gel.

-

-

Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Immunofluorescence Staining for Myelin Basic Protein (MBP)

This protocol describes the visualization of MBP, a marker for mature oligodendrocytes, in this compound-treated OPC cultures.

Protocol Details:

-

Cell Fixation and Permeabilization:

-

Culture and differentiate OPCs on coverslips as described in section 4.1.

-

Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

-

Incubate with a primary antibody against MBP (e.g., 1:500 dilution) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Quantify the number of MBP-positive cells or the area of MBP staining relative to the total number of cells (DAPI-stained nuclei).

-

Conclusion

This compound's role as a muscarinic M1 receptor antagonist in glial cells, particularly OPCs, represents a significant advancement in the field of remyelination research. The antagonism of CHRM1 by this compound effectively promotes OPC differentiation through the activation of the ERK1/2 signaling pathway. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other M1 receptor antagonists for the treatment of demyelinating disorders. Further research is warranted to fully elucidate the downstream effectors of ERK1/2 activation and to identify more selective M1 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. amsbio.com [amsbio.com]

- 2. Insights on therapeutic potential of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

Clemastine's Anticholinergic Profile: An In-depth Technical Guide for Neuroscience Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clemastine, a first-generation histamine H1 receptor antagonist, has garnered significant attention in neuroscience research for its potential therapeutic applications beyond allergy relief, particularly in the realm of demyelinating diseases. This interest is largely attributed to its anticholinergic properties, specifically its antagonism of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of this compound's anticholinergic effects, detailing its binding affinities for muscarinic receptor subtypes, the experimental protocols used to characterize these properties, and the key signaling pathways implicated in its mechanism of action in the central nervous system.

Introduction: this compound's Dual Identity

This compound is a well-established antihistamine that readily crosses the blood-brain barrier, leading to sedative and anticholinergic side effects.[1] It is this central activity, particularly its interaction with muscarinic receptors, that has opened new avenues for its investigation in neurological disorders. The anticholinergic activity of this compound contributes to common side effects such as dry mouth and sedation, but more importantly, it is the basis for its emerging role as a potential remyelinating agent.[2][3]

Quantitative Analysis of Muscarinic Receptor Binding

The anticholinergic effects of this compound are mediated by its direct binding to and inhibition of muscarinic acetylcholine receptors. The affinity of this compound for different muscarinic receptor subtypes (M1-M5) has been quantified using radioligand binding assays.

Table 1: this compound Binding Affinity (Ki) for Human Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Assay Type | Radioligand | Source |

| M1 | 19.95 | Competition Binding | [3H]-QNB | [4] |

| M2 | 117.49 | Competition Binding | [3H]-QNB | [4] |

| M3 | 56.23 | Competition Binding | [3H]-QNB | |

| M4 | 53.7 | Competition Binding | [3H]-QNB | |

| M5 | Data Not Available | - | - | - |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Functional Antagonism of Muscarinic Receptors

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of this compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB)).

-

This compound fumarate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., Atropine at a high concentration, such as 1 µM).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Schild Analysis

This protocol determines the potency of a competitive antagonist (pA2 value).

Objective: To determine the pA2 value of this compound at a specific muscarinic receptor subtype.

Materials:

-

Isolated tissue preparation expressing the muscarinic receptor of interest (e.g., guinea pig ileum for M3 receptors).

-

Muscarinic agonist (e.g., carbachol).

-

This compound fumarate.

-

Organ bath setup with physiological saline solution, aeration, and a force transducer.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath under a resting tension.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (carbachol) to determine the EC50 (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

-

Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Data Analysis:

-

Calculate the dose ratio (DR) for each concentration of this compound: DR = EC50 (in the presence of this compound) / EC50 (in the absence of this compound).

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways in Neuroscience Research

This compound's potential as a remyelinating agent stems from its antagonistic action at the M1 muscarinic receptor on oligodendrocyte progenitor cells (OPCs). Antagonism of the M1 receptor removes an inhibitory brake on OPC differentiation, promoting their maturation into myelin-producing oligodendrocytes. This process is mediated, at least in part, through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.

Conclusion and Future Directions

This compound's anticholinergic properties, particularly its antagonism of the M1 muscarinic receptor, are central to its emerging therapeutic potential in neuroscience. The quantitative data on its binding affinities and the established experimental protocols for its characterization provide a solid foundation for further research. Future studies should aim to determine the specific pA2 values of this compound at all muscarinic receptor subtypes to provide a more complete functional profile. Additionally, a deeper understanding of the downstream signaling cascades following M1 receptor antagonism in oligodendrocyte progenitor cells will be critical for the development of more targeted and effective remyelinating therapies. This in-depth technical guide serves as a valuable resource for researchers dedicated to exploring the multifaceted role of this compound and other anticholinergic compounds in the central nervous system.

References

Clemastine as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine, a first-generation antihistamine, has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA). This technical guide provides an in-depth overview of this compound's role as a FIASMA, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. Furthermore, this document explores the downstream signaling consequences of acid sphingomyelinase inhibition and discusses the potential therapeutic implications, particularly in the context of neurodegenerative diseases where sphingolipid metabolism is dysregulated. While this compound is also recognized for its pro-remyelinating effects, this guide will delineate the current understanding of its FIASMA activity, which may contribute to its overall pharmacological profile.

Introduction to Acid Sphingomyelinase and FIASMAs

Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] Ceramide is a bioactive lipid second messenger involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, inflammation, and membrane microdomain organization.[1] Dysregulation of ASM activity is implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention.

Functional inhibitors of acid sphingomyelinase (FIASMAs) represent a class of compounds that indirectly inhibit ASM activity.[2] Unlike direct enzymatic inhibitors, FIASMAs are typically cationic amphiphilic drugs that accumulate within lysosomes.[2] This accumulation is thought to disrupt the electrostatic interaction between the positively charged ASM and the negatively charged inner lysosomal membrane, leading to the detachment and subsequent proteolytic degradation of the enzyme.[2]

This compound as a FIASMA: Quantitative Analysis

This compound has been characterized as a FIASMA based on in vitro cellular assays. The inhibitory effect is quantified by measuring the residual ASM activity in the presence of the compound.

| Compound | Concentration (µM) | Residual ASM Activity (%) | Standard Deviation | Reference |

| This compound | 10 | 36.2 | ± 5.1 |

Table 1: Quantitative data on the functional inhibition of acid sphingomyelinase by this compound.

Mechanism of Action of this compound as a FIASMA

As a cationic amphiphilic drug, this compound possesses a lipophilic structure and a protonatable amine group. This physicochemical property facilitates its passive diffusion across cellular membranes and subsequent accumulation within the acidic environment of the lysosome, a phenomenon known as "acid trapping."

Inside the lysosome, the protonated form of this compound is thought to interfere with the association of ASM with the inner lysosomal membrane, which is crucial for its enzymatic activity. This displacement leads to the degradation of ASM by lysosomal proteases, resulting in a functional inhibition of sphingomyelin hydrolysis and a subsequent reduction in cellular ceramide levels.

Mechanism of this compound as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA).

Experimental Protocols for FIASMA Identification

The identification of compounds as FIASMAs typically involves a cell-based assay to measure ASM activity. The following is a generalized protocol based on commonly used methods.

Principle

This assay measures the activity of cellular ASM by quantifying the amount of a fluorescent or colorimetric product generated from a synthetic sphingomyelin substrate. The residual ASM activity in the presence of a test compound is compared to a vehicle control to determine the inhibitory effect.

Materials

-

Cell line (e.g., human fibroblasts, HEK293 cells)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., 250 mM sodium acetate pH 5.0, 1 mM EDTA, 0.2% Triton X-100)

-

ASM substrate (e.g., N-acyl-sphing-4-enine-1-phosphocholine with a fluorescent tag)

-

Stop solution (e.g., Tris-base)

-

96-well microplate (black for fluorescence)

-

Plate reader (fluorescence or absorbance)

Procedure

-

Cell Culture and Treatment:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound (e.g., 10 µM this compound) or vehicle for a specified incubation period (e.g., 24 hours) to allow for cellular uptake and FIASMA-mediated degradation of ASM.

-

-

Cell Lysis:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Add lysis buffer to each well and incubate on ice to lyse the cells and release the remaining ASM.

-

-

Enzymatic Reaction:

-

Add the ASM substrate to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for an appropriate time (e.g., 1-4 hours).

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence or absorbance using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.

-

-

Data Analysis:

-

Calculate the percentage of residual ASM activity in the compound-treated wells relative to the vehicle-treated control wells.

-

Experimental Workflow for FIASMA Screening.

Downstream Signaling Consequences of ASM Inhibition

The inhibition of ASM by this compound leads to a decrease in the production of ceramide from sphingomyelin. Ceramide is a central hub in sphingolipid-mediated signaling, and its depletion can have profound effects on various cellular pathways.

-

Apoptosis: Ceramide is a well-known pro-apoptotic molecule. It can promote the formation of ceramide-rich membrane platforms, leading to the clustering of death receptors and the activation of caspase cascades. By reducing ceramide levels, FIASMAs like this compound can exert anti-apoptotic effects.

-

Cell Proliferation and Differentiation: The balance between ceramide and another sphingolipid, sphingosine-1-phosphate (S1P), often dictates cell fate. While ceramide generally promotes cell cycle arrest and apoptosis, S1P is pro-survival and pro-proliferative. ASM inhibition shifts this balance towards S1P, potentially influencing cell proliferation and differentiation.

-

Inflammation: Ceramide is involved in inflammatory signaling pathways. By inhibiting ASM, FIASMAs can modulate inflammatory responses.

Downstream Signaling of ASM Inhibition by this compound.

Therapeutic Implications and Future Directions

The identification of this compound as a FIASMA opens avenues for its potential repurposing in diseases characterized by elevated ASM activity. For instance, in certain neurodegenerative conditions, increased ceramide levels are associated with neuronal apoptosis and inflammation.

Interestingly, this compound has gained significant attention for its ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, a crucial process for myelin repair in diseases like multiple sclerosis. This effect is largely attributed to its antihistaminic and antimuscarinic properties, particularly its antagonism of the M1 muscarinic receptor, which in turn activates signaling pathways like the ERK1/2 pathway.

While the primary mechanism for this compound-induced remyelination is not considered to be its FIASMA activity, the reduction of pro-apoptotic ceramide through ASM inhibition could create a more favorable microenvironment for OPC survival and differentiation. This suggests a potential synergistic or complementary role of its FIASMA activity in the context of myelin repair.

Future research should focus on elucidating the precise contribution of this compound's FIASMA activity to its overall neuroprotective and pro-remyelinating effects. Investigating the impact of this compound on the sphingolipid profile of oligodendrocytes and neurons will be crucial to unraveling the full therapeutic potential of this multifaceted drug.

Conclusion

This compound is a well-characterized functional inhibitor of acid sphingomyelinase, with quantitative data demonstrating its ability to reduce ASM activity in cellular models. Its mechanism of action as a FIASMA is consistent with its physicochemical properties as a cationic amphiphilic drug. The downstream consequences of ASM inhibition by this compound involve the modulation of key signaling pathways regulated by ceramide, including apoptosis and inflammation. While its established role in promoting remyelination is primarily linked to other pharmacological actions, the potential interplay with its FIASMA activity warrants further investigation. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the diverse pharmacological profile of this compound and the broader therapeutic potential of targeting the acid sphingomyelinase pathway.

References

Preliminary Investigation of Clemastine and its Analogues for Myelin Repair: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on clemastine, an FDA-approved antihistamine, repurposed for its potential as a remyelinating agent. While the primary focus of existing literature is on this compound itself, this guide will address the concept of this compound analogues within the broader context of screening for functionally similar compounds. It synthesizes key findings from preclinical and clinical studies, details experimental methodologies, and visualizes the core biological pathways and experimental designs.

State of Research: this compound vs. Analogues

The discovery of this compound's pro-remyelinating properties emerged from high-throughput screening of existing drug libraries to identify compounds that promote the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for generating myelin in the central nervous system (CNS).[1][2] While this screen included many molecules, subsequent in-depth preclinical and clinical research has overwhelmingly focused on this compound fumarate.

To date, there is a notable lack of publicly available, peer-reviewed studies investigating the systematic development and testing of structural analogues of this compound specifically for myelin repair. Therefore, this guide will focus on the substantial body of evidence for this compound, which serves as the foundational molecule for this therapeutic approach. The principles and protocols described herein establish a framework that can be applied to the future investigation of any potential this compound analogues or other compounds with similar mechanisms of action.

Mechanism of Action: Promoting Oligodendrocyte Differentiation

This compound's primary mechanism for promoting myelin repair is its ability to stimulate the differentiation of OPCs into mature, myelinating oligodendrocytes.[3][4] Preclinical studies have shown that this compound, a known H1-antihistamine, exerts this effect through its anti-muscarinic properties, specifically as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1).[4]

Antagonism of the M1 receptor on OPCs leads to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This, in turn, promotes the expression of key transcription factors, such as Myrf and Olig2, which are critical for driving the maturation of OPCs and initiating myelin wrapping of axons.

Preclinical Evidence and Experimental Protocols

This compound has demonstrated pro-remyelinating effects across various preclinical models of demyelination and neurological injury.

In Vivo Studies

The most common preclinical model used to evaluate this compound is the cuprizone model, where ingestion of the copper chelator cuprizone induces oligodendrocyte apoptosis and subsequent demyelination, which is followed by spontaneous remyelination upon withdrawal.

Table 1: Quantitative Data from In Vivo Preclinical Models

| Model Type | Species | This compound Dosage & Route | Key Quantitative Outcome | Reference |

| Cuprizone Model | Mouse | 10 mg/kg/day, oral gavage | Enhanced number of mature (APC-positive) oligodendrocytes and myelin basic protein (MBP). | |

| Spinal Cord Injury (SCI) | Rat | 10 mg/kg/day, oral gavage | Increased MBP density and p-ERK1/2 levels at 14 days post-injury. | |

| Alzheimer's Model (APP/PS1) | Mouse | 10 mg/kg/day for 2 months | Enhanced densities of OPCs, oligodendrocytes, and myelin; reduced degraded MBP. | |

| Hypoxic Brain Injury | Rat | 1 mg/kg, intraperitoneal | Ameliorated IL-1β and NLRP3; promoted OPC differentiation. |

Experimental Protocol: Cuprizone-Induced Demyelination and this compound Treatment

This protocol describes a common method for assessing the efficacy of remyelinating agents like this compound.

-

Animal Model : Male C57BL/6 mice, 8-10 weeks old.

-

Demyelination Induction : Mice are fed a diet containing 0.2% w/w cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into standard chow for 5-6 weeks. This induces robust and reproducible demyelination, particularly in the corpus callosum.

-

Treatment Initiation : Following the cuprizone diet, mice are returned to a standard diet. Treatment is initiated at this point to assess the drug's effect on the endogenous remyelination process.

-

Drug Administration : this compound fumarate is administered daily via oral gavage at a dose of 10 mg/kg for a period of 3 weeks. A vehicle control group (e.g., saline or PBS) is run in parallel.

-

Endpoint Analysis :

-

Histology : At the end of the treatment period, animals are euthanized and brains are processed for immunohistochemistry. Key stains include Luxol Fast Blue (LFB) for myelin density and antibodies against Myelin Basic Protein (MBP).

-

Cellular Analysis : Immunofluorescence staining is used to quantify cell populations. Markers include Olig2 (oligodendrocyte lineage), NG2 (OPCs), and APC or CC1 (mature oligodendrocytes).

-